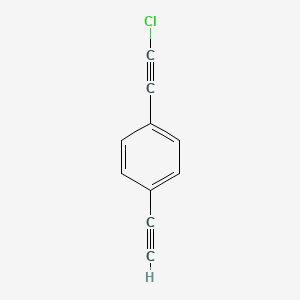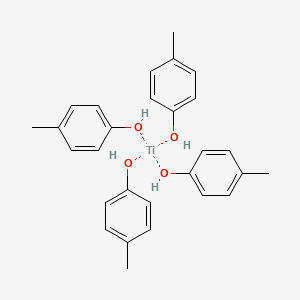
Titanium(IV) cresylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium(IV) cresylate: is a chemical compound with the molecular formula C28H28O4Ti and a molecular weight of 476.38 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and material science . This compound is known for its unique properties, which make it valuable for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Titanium(IV) cresylate can be synthesized through the reaction of titanium(IV) chloride with cresol in the presence of a base. The reaction typically involves the following steps:
- Dissolution of titanium(IV) chloride in an appropriate solvent.
- Addition of cresol to the solution.
- Introduction of a base to facilitate the reaction.
- Isolation and purification of the resulting this compound .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Titanium(IV) cresylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation states of titanium.
Substitution: The cresylate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other organic ligands and suitable solvents.
Major Products Formed:
Oxidation: Titanium dioxide (TiO2) and other titanium oxides.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: Titanium(IV) cresylate is used as a precursor for the synthesis of titanium-based materials, including titanium dioxide nanoparticles and titanium-containing polymers .
Medicine: this compound is investigated for its potential use in medical implants and prosthetics due to its biocompatibility and corrosion resistance .
Industry: In industrial applications, this compound is used in the production of high-performance coatings, catalysts, and advanced materials .
Mécanisme D'action
The mechanism of action of titanium(IV) cresylate involves its interaction with various molecular targets. In biological systems, it can interact with proteins and enzymes, potentially altering their activity. The compound’s effects are mediated through its ability to form stable complexes with biological molecules, influencing cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Titanium(IV) isopropoxide: Used in the synthesis of titanium dioxide and other titanium-based materials.
Titanium(IV) butoxide: Employed in the production of titanium-containing polymers and coatings.
Titanium(IV) chloride: A precursor for various titanium compounds and materials.
Uniqueness: Titanium(IV) cresylate is unique due to its specific cresylate ligands, which impart distinct properties compared to other titanium compounds. These properties include enhanced stability and specific reactivity patterns, making it valuable for specialized applications .
Propriétés
Formule moléculaire |
C28H32O4Ti |
|---|---|
Poids moléculaire |
480.4 g/mol |
Nom IUPAC |
4-methylphenol;titanium |
InChI |
InChI=1S/4C7H8O.Ti/c4*1-6-2-4-7(8)5-3-6;/h4*2-5,8H,1H3; |
Clé InChI |
YRHNDPIUPGODHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)O.CC1=CC=C(C=C1)O.CC1=CC=C(C=C1)O.CC1=CC=C(C=C1)O.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B13403510.png)
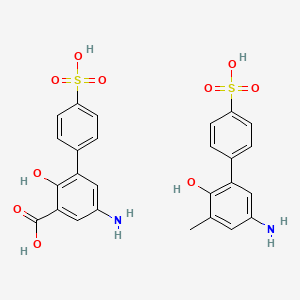
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide](/img/structure/B13403532.png)
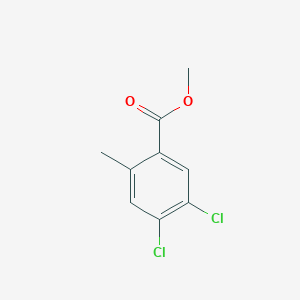

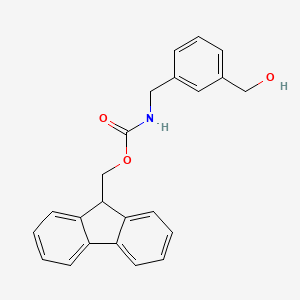
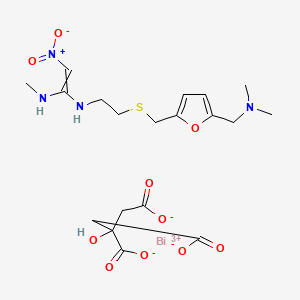
![8-Cyclopropyl-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13403567.png)
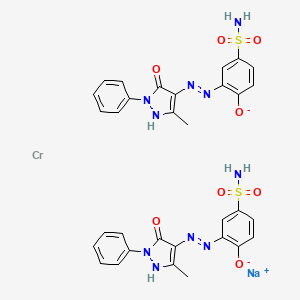
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13403576.png)
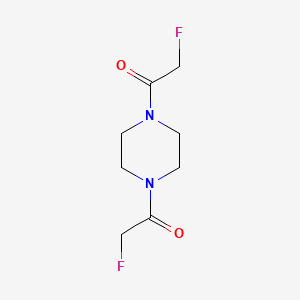
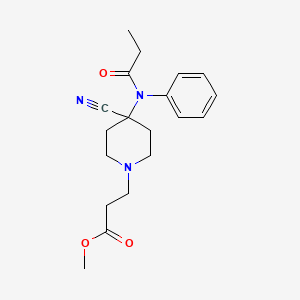
![2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate](/img/structure/B13403591.png)
